

Application Note: HPLC Method Development for Promethazine Teoclate Quantification

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Compound of Interest

Compound Name: *Promethazine teoclate*

Cat. No.: *B108172*

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Introduction

Promethazine teoclate is a salt combining the first-generation antihistamine promethazine with 8-chlorotheophylline. It is primarily used for the prevention and treatment of nausea and vomiting associated with motion sickness. Accurate and reliable quantification of **promethazine teoclate** in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of promethazine from **promethazine teoclate**. The method is developed based on the physicochemical properties of the active pharmaceutical ingredient (API) and validated according to the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of Promethazine and 8-Chlorotheophylline

A successful HPLC method development relies on a thorough understanding of the physicochemical properties of the analyte.

Property	Promethazine	8-Chlorotheophylline
Molecular Formula	C17H20N2S	C7H7CIN4O2
Molar Mass	284.42 g/mol	214.61 g/mol
pKa	~9.1[1]	~5.3
UV λ max	~250 nm	~280 nm

The significant difference in the pKa values of promethazine (a weak base) and 8-chlorotheophylline (a weak acid) allows for their separation and quantification using reversed-phase HPLC with a suitably buffered mobile phase. The UV absorbance maxima suggest that a wavelength around 250 nm is suitable for the primary quantification of promethazine, although a diode array detector (DAD) would be optimal to monitor both moieties if required.

Experimental Protocols

Materials and Reagents

- **Promethazine Teoclate** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
- Orthophosphoric acid (Analytical grade)
- Water (HPLC grade)
- **Promethazine Teoclate** tablets

Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.

- Mobile Phase: A filtered and degassed mixture of acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Column Temperature: 30°C.
- Detection Wavelength: 250 nm.

Preparation of Solutions

- Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.
- Standard Stock Solution (100 μ g/mL of Promethazine): Accurately weigh approximately 25 mg of **promethazine teoclinate** reference standard (equivalent to about 14.2 mg of promethazine) and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 μ g/mL of promethazine).
- Sample Preparation (from Tablets):
 - Weigh and finely powder not fewer than 20 **promethazine teoclinate** tablets.
 - Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

- Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
- Filter the solution through a 0.45 μm nylon syringe filter, discarding the first few milliliters of the filtrate.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

System Suitability

System suitability was assessed by injecting the standard solution (20 $\mu\text{g}/\text{mL}$) six times. The acceptance criteria are summarized in the table below.

Parameter	Acceptance Criteria
Tailing Factor (T)	$T \leq 2.0$
Theoretical Plates (N)	$N > 2000$
% RSD of Peak Area	$\leq 2.0\%$
% RSD of Retention Time	$\leq 1.0\%$

Linearity and Range

The linearity of the method was evaluated by analyzing a series of six concentrations of promethazine (1-50 $\mu\text{g}/\text{mL}$). The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Linear Range	1 - 50 µg/mL
Correlation Coefficient (r^2)	> 0.999
Regression Equation	$y = mx + c$

Accuracy (Recovery)

The accuracy of the method was determined by the standard addition method. A known amount of standard drug was added to the pre-analyzed sample solution at three different levels (80%, 100%, and 120% of the target concentration), and the solutions were re-analyzed.

Spiked Level	Mean Recovery (%)	% RSD
80%	99.5	0.8
100%	100.2	0.6
120%	99.8	0.7

Precision

- Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of the standard solution (20 µg/mL) on the same day.
- Intermediate Precision (Inter-day Precision): Assessed by analyzing the same standard solution on three different days.

Precision Type	% RSD of Peak Area
Repeatability	< 1.0%
Intermediate Precision	< 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

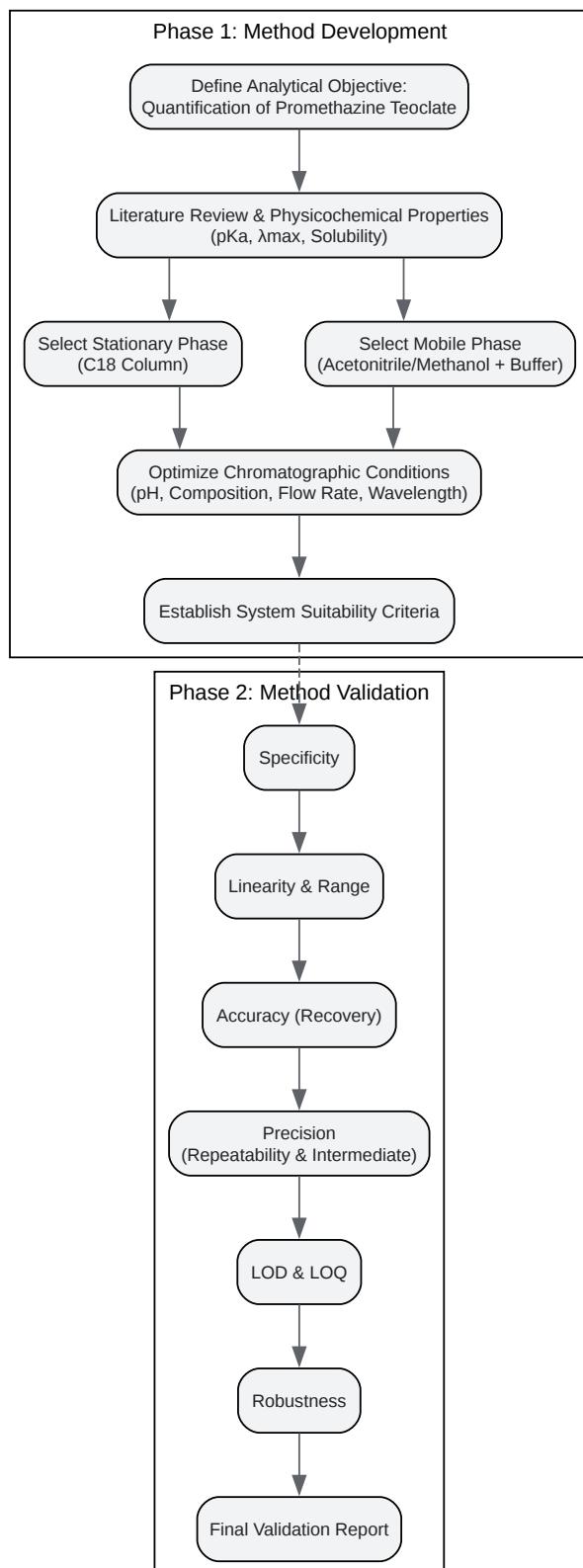
Parameter	Result (µg/mL)
LOD	0.1 µg/mL
LOQ	0.3 µg/mL

Robustness

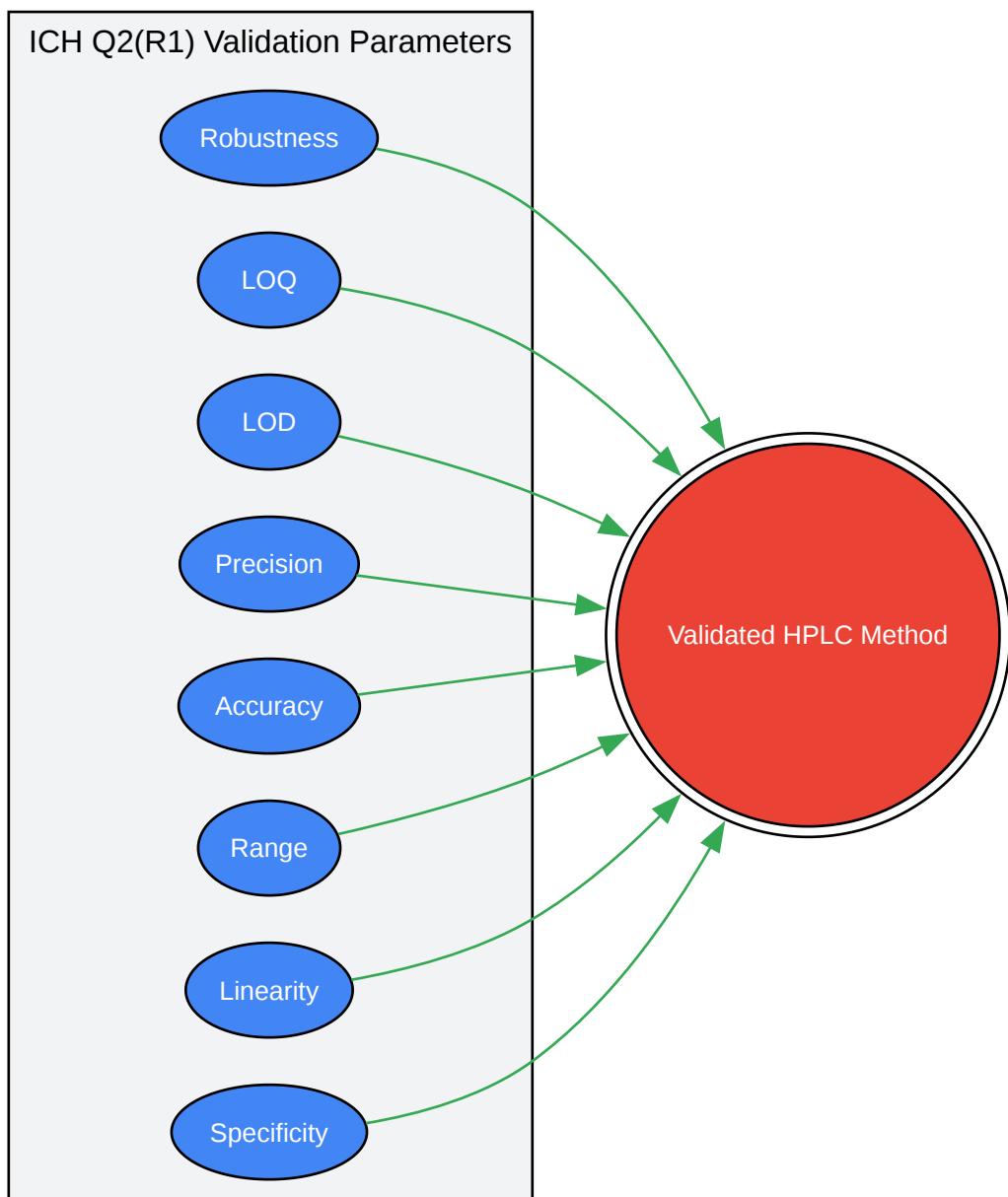
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.

Parameter Variation	% RSD of Peak Area
Flow Rate (± 0.1 mL/min)	< 2.0%
Mobile Phase Composition ($\pm 2\%$)	< 2.0%
Column Temperature ($\pm 2^{\circ}\text{C}$)	< 2.0%
pH of Buffer (± 0.2)	< 2.0%

Visualizations

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Caption: Workflow for HPLC Method Development and Validation.



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Caption: Relationship of Validation Parameters to a Validated Method.

Conclusion

The developed reversed-phase HPLC method is simple, rapid, specific, accurate, and precise for the quantification of promethazine in **promethazine teoclate** pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines and can be effectively

used for routine quality control analysis. The comprehensive protocol provided ensures that the method can be readily implemented in a laboratory setting.

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